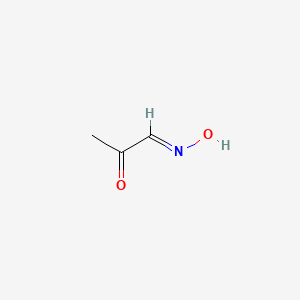
Isonitrosoacetone
Cat. No. B1237270
:
306-44-5
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE030563
Procedure details


The intermediate 2-amino-5-methylpyrazine is prepared stepwise, starting with 2-oxopropanal 1-oxime. This oxime is allowed to react with aminomalononitrile tosylate [prepared by the method of Ferris et al., J. Am. Chem. Soc. 88, 3829 (1966)], to yield 2-amino-3-cyano-5-methylpyrazine 1-oxide. The pyrazine 1-oxide prepared in this manner is allowed to react with phosphorous trichloride to yield 2-amino-3-cyano-5-methylpyrazine. This 2-amino-3-cyano-5-methylpyrazine is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-methylpyrazine, which, when heated in tetrahydronaphthalene, is decarboxylated to yield the desired 2-amino-5-methylpyrazine.

[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
O=[C:2]([CH3:6])[CH:3]=[N:4][OH:5].S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:18][CH:19]([C:22]#[N:23])[C:20]#[N:21]>>[NH2:21][C:20]1[CH:19]=[N:18][C:2]([CH3:6])=[CH:3][N:4]=1.[NH2:23][C:22]1[C:19]([C:20]#[N:21])=[N:18][C:2]([CH3:6])=[CH:3][N+:4]=1[O-:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C=NO)C
|
Step Two
[Compound]
|
Name
|
oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.NC(C#N)C#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the method of Ferris et al., J
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(N=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=[N+](C=C(N=C1C#N)C)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
